molecular formula C44H88N2S4Zn B14169806 Zinc isopropyloctadecyldithiocarbamate CAS No. 33516-09-5

Zinc isopropyloctadecyldithiocarbamate

Cat. No.: B14169806
CAS No.: 33516-09-5
M. Wt: 838.8 g/mol
InChI Key: XIRMSEKPPCLFNS-UHFFFAOYSA-L
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Description

Zinc isopropyloctadecyldithiocarbamate is a chemical compound that belongs to the class of zinc dithiocarbamates. These compounds are known for their diverse applications, particularly in the rubber industry as accelerators for vulcanization. This compound is characterized by its unique molecular structure, which includes zinc coordinated to isopropyl and octadecyl groups through dithiocarbamate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc isopropyloctadecyldithiocarbamate typically involves the reaction of zinc salts with isopropyloctadecyldithiocarbamate ligands. One common method is to react zinc chloride with sodium isopropyloctadecyldithiocarbamate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is precipitated out, filtered, and dried.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then subjected to purification processes such as recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Zinc isopropyloctadecyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Substitution: It can undergo substitution reactions where the dithiocarbamate ligands are replaced by other ligands.

    Decomposition: At high temperatures, it decomposes to release zinc sulfide and organic by-products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.

    Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.

    Decomposition Conditions: High temperatures (above 200°C) are typically required for decomposition.

Major Products

    Oxidation: Zinc oxide and organic sulfides.

    Substitution: New zinc complexes with different ligands.

    Decomposition: Zinc sulfide and various organic compounds.

Scientific Research Applications

Zinc isopropyloctadecyldithiocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.

    Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Widely used in the rubber industry as an accelerator for vulcanization, improving the mechanical properties of rubber products.

Mechanism of Action

The mechanism of action of zinc isopropyloctadecyldithiocarbamate involves its ability to coordinate with metal ions and organic molecules. The dithiocarbamate ligands provide a strong binding affinity to metals, which can enhance catalytic activity in various reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Zinc diethyldithiocarbamate
  • Zinc dimethyldithiocarbamate
  • Zinc dibutyldithiocarbamate

Comparison

Zinc isopropyloctadecyldithiocarbamate is unique due to its long alkyl chain (octadecyl group), which imparts different physical and chemical properties compared to other zinc dithiocarbamates. This long chain can enhance its solubility in organic solvents and its compatibility with various polymers, making it particularly useful in the rubber industry.

Properties

CAS No.

33516-09-5

Molecular Formula

C44H88N2S4Zn

Molecular Weight

838.8 g/mol

IUPAC Name

zinc;N-octadecyl-N-propan-2-ylcarbamodithioate

InChI

InChI=1S/2C22H45NS2.Zn/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(21(2)3)22(24)25;/h2*21H,4-20H2,1-3H3,(H,24,25);/q;;+2/p-2

InChI Key

XIRMSEKPPCLFNS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].[Zn+2]

Origin of Product

United States

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